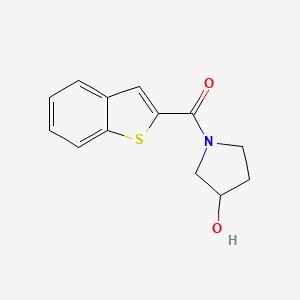
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone
Übersicht
Beschreibung
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: . This compound features an azido group attached to an azetidine ring and a fluorophenyl group, making it a versatile reagent for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone typically involves the following steps:
Azetidine Synthesis: The azetidine ring is constructed using methods such as cyclization of amino alcohols or intramolecular amination of dihalides.
Azidation: The azido group is introduced using azidation reagents such as sodium azide (NaN₃) under controlled conditions to avoid unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azido group, where nucleophiles replace the azido group to form new compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and acidic conditions.
Reduction: LiAlH₄, H₂, and palladium catalyst.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
(3-Azidoazetidin-1-yl)(3-fluorophenyl)methanone: is compared with other similar compounds to highlight its uniqueness:
Azidoazetidine Derivatives: These compounds share the azetidine ring but may lack the fluorophenyl group, resulting in different reactivity and applications.
Fluorinated Phenyl Compounds: Compounds with fluorinated phenyl groups but without the azetidine ring exhibit distinct chemical properties and uses.
Azido Compounds: Other azido-containing compounds may have different substituents and functional groups, leading to varied biological and chemical behaviors.
Vergleich Mit ähnlichen Verbindungen
Azidoazetidine derivatives
Fluorinated phenyl compounds
Other azido-containing compounds
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-3-1-2-7(4-8)10(16)15-5-9(6-15)13-14-12/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWVPCLGMAQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)









